1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid
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Overview
Description
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a carboxylic acid group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid can be synthesized through a multi-step process. One common method involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This is typically achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Deprotection: The primary product is the free amine after removal of the tert-butoxycarbonyl group.
Substitution: The products vary based on the nucleophile used in the reaction.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is widely used in scientific research, particularly in:
Mechanism of Action
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group protects the amine functionality during synthetic transformations, preventing unwanted reactions. The protection is typically removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
- 1-[(tert-Butoxycarbonyl)amino]cyclohexanecarboxylic acid
- (Tert-Butoxy)Carbonyl L-His (Trt)-Aib-OH
- (Tert-Butoxy)Carbonyl Arg (Boc)2-OH
Uniqueness: 1-[(tert-Butoxy)carbonyl]-5-oxopiperidine-3-carboxylic acid is unique due to its specific structure, which includes a piperidine ring and a carboxylic acid group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Properties
CAS No. |
1781879-43-3 |
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Molecular Formula |
C11H17NO5 |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopiperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-7(9(14)15)4-8(13)6-12/h7H,4-6H2,1-3H3,(H,14,15) |
InChI Key |
PPEDTPKWSLTRQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(=O)C1)C(=O)O |
Origin of Product |
United States |
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